RARγ Agonist Activity: 4,4-Dimethyl Retinoic Acid vs. ATRA
4,4-Dimethyl Retinoic Acid demonstrates high potency as an agonist at the RARγ receptor. Its EC50 for RARγ is 1.40 nM [1], significantly lower than the reported EC50 of 169 nM for all-trans-retinoic acid (ATRA) at the same receptor subtype [2]. This indicates a much higher affinity and potency for 4,4-Dimethyl Retinoic Acid in activating RARγ-mediated transcription.
| Evidence Dimension | RARγ Agonist Activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.40 nM |
| Comparator Or Baseline | all-trans-retinoic acid (ATRA): EC50 = 169 nM |
| Quantified Difference | 4,4-Dimethyl Retinoic Acid exhibits a >120-fold higher potency at RARγ compared to ATRA. |
| Conditions | Cell-based reporter gene assay using GAL4 DNA-binding domain-tagged RARγ ligand-binding domain expressed in human HG5LN cells [1] |
Why This Matters
This significant difference in RARγ potency highlights that 4,4-Dimethyl Retinoic Acid is a more potent tool for dissecting RARγ-specific signaling pathways, offering enhanced efficacy at lower concentrations compared to the pan-agonist ATRA.
- [1] BindingDB. (n.d.). Entry BDBM50457554 (CHEMBL4202830) for Retinoic acid receptor gamma. View Source
- [2] Idres, N., Marill, J., Flexor, M. A., & Chabot, G. G. (2002). Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers. Journal of Biological Chemistry, 277(34), 30802-30808. View Source
